molecular formula C14H9ClN4O2 B4147846 7-amino-5-(2-chlorophenyl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-5-(2-chlorophenyl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B4147846
M. Wt: 300.70 g/mol
InChI Key: XFDFDDJESQERLM-UHFFFAOYSA-N
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Description

The compound “7-amino-5-(2-chlorophenyl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile” is a pyrimidine derivative . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidine derivatives have been reported to exhibit various biological activities .


Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been reported in the literature. For instance, a one-pot ultrasound-promoted synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives has been described . The synthesis involves three-component reactions of an amine, aromatic aldehydes, and malononitrile .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques. For instance, FT-IR can provide information about functional groups present in the molecule, while 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the substituents present on the pyrimidine ring. For instance, acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be analyzed using various techniques. For instance, FT-IR can provide information about the functional groups present in the molecule, while 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their biological activity. For instance, some pyrimidine derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .

Future Directions

The future directions in the research of pyrimidine derivatives could involve the design and synthesis of new derivatives with improved biological activity and selectivity. Additionally, further studies could be conducted to understand their mechanism of action and to optimize their pharmacokinetic properties .

Properties

IUPAC Name

7-amino-5-(2-chlorophenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O2/c15-9-4-2-1-3-7(9)10-8(5-16)12(17)21-14-11(10)13(20)18-6-19-14/h1-4,6,10H,17H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDFDDJESQERLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)NC=N3)N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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